molecular formula C18H15BrN2O2 B4514596 6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one

6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one

Cat. No.: B4514596
M. Wt: 371.2 g/mol
InChI Key: DUEWISQJVURZPR-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily for investigating new anti-inflammatory therapeutics. This pyridazin-3(2H)-one derivative is part of a class of compounds known for their versatile biological activities and potential to interact with key cellular targets involved in the inflammatory response . The core pyridazinone scaffold is a recognized pharmacophore in drug discovery, and specific substitutions, such as the 4-bromophenyl and 4-methoxybenzyl groups on this molecule, are often critical for its biological activity and selectivity . Research on structurally related pyridazinones has demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced Nuclear Factor-kappa B (NF-κB) transcriptional activity, a primary signaling pathway controlling the expression of pro-inflammatory genes . Furthermore, analogs of this compound have been identified as agonists of Formyl Peptide Receptors (FPRs), particularly FPR1 and FPR2, which are G-protein coupled receptors expressed on immune cells like neutrophils and monocytes . Activation of these receptors can modulate immune cell functions, including calcium mobilization and chemotaxis, making such compounds valuable tools for studying innate immunity and inflammation . The dual potential of this compound to act on both NF-κB signaling and FPR pathways highlights its value for researchers exploring complex inflammatory mechanisms and developing novel immunomodulatory agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-bromophenyl)-2-[(4-methoxyphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-23-16-8-2-13(3-9-16)12-21-18(22)11-10-17(20-21)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEWISQJVURZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki coupling reaction between a brominated pyridazinone and a boronic acid derivative.

    Attachment of the 4-Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction using a suitable benzyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the phenyl ring serves as an electrophilic site for nucleophilic aromatic substitution (NAS). Common reagents and conditions include:

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
Bromine DisplacementKOH (aq.), CuI, 100–120°C 6-(4-substituted-phenyl)pyridazin-3-onesBromine replaced by -OH, -NH₂, or -OR groups. Reaction efficiency depends on solvent polarity and temperature .
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C Biaryl derivativesCross-coupling with arylboronic acids yields biarylpyridazinones. Catalyst loading critical for yield .

Oxidation and Reduction

The pyridazinone ring and methoxybenzyl group undergo redox transformations:

Oxidation

  • Pyridazinone Ring : Reacts with H₂O₂ or KMnO₄ in acidic media to form pyridazine-3,6-dione derivatives .

  • Methoxybenzyl Group : O-demethylation occurs under strong acidic conditions (e.g., HBr/AcOH), yielding phenolic derivatives .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a tetrahydropyridazine derivative while preserving the bromophenyl group .

Nucleophilic Attack on the Pyridazinone Ring

The carbonyl group at position 3 and the α-hydrogens at position 4 are reactive sites:

Reaction TypeReagents/ConditionsProductsNotes
Grignard AdditionRMgX, THF, 0°C → RT 3-hydroxy-3-alkylpyridazinonesStereoselectivity depends on R group .
Knoevenagel CondensationAldehydes, KOH, EtOH 4-arylidene-pyridazinone derivativesElectron-deficient aldehydes favored .

Functionalization of the Methoxybenzyl Group

The 4-methoxybenzyl moiety participates in:

  • Demethylation : HBr/AcOH cleaves the methyl ether to yield a hydroxyl group.

  • Friedel-Crafts Alkylation : Reacts with electron-rich arenes (e.g., anisole) in AlCl₃ to form diarylmethane derivatives.

Cross-Coupling Reactions

The bromophenyl group facilitates palladium-catalyzed couplings:

Reaction TypeConditionsProductsYield Range
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C 6-(4-aminophenyl)pyridazinones60–85%
Sonogashira CouplingCuI, PdCl₂(PPh₃)₂, Et₃NAlkynyl-substituted pyridazinones45–70%

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • Ring Contraction : Pyridazinone converts to a pyrrole derivative via [4+2] cycloreversion .

  • Debromination : Bromine substituent replaced by hydrogen (radical pathway) .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

  • Vasorelaxant Activity : EC₅₀ values as low as 0.02916 µM for analogues with electron-withdrawing substituents .

  • Enzyme Inhibition : PDE-5 inhibition observed in compounds with bulky C-6 substituents .

Key Data Table: Reaction Optimization Parameters

ReactionOptimal SolventTemperature (°C)CatalystYield (%)
Suzuki Coupling DMF80Pd(PPh₃)₄78
Knoevenagel EtOH25KOH65
Buchwald-Hartwig Toluene100Pd₂(dba)₃82

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one depends on its specific biological target. Generally, compounds in this class can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or interaction with cellular receptors.

Comparison with Similar Compounds

Key Observations:

4-Methoxybenzyl at position 2 improves solubility over 2-fluorobenzyl derivatives, which may reduce toxicity .

Biological Efficacy: Compounds with para-substituted aryl groups (e.g., 4-bromo, 4-chloro) show stronger enzyme inhibition (e.g., COX-2) than meta-substituted analogs due to optimized spatial alignment . Methyl or methoxy groups at position 6 correlate with anticonvulsant activity, as seen in dihydropyridazinones (e.g., compound 3j) .

Synthetic Accessibility :

  • Target compound synthesis requires precise control of bromination and methoxybenzyl incorporation, whereas chloro derivatives (e.g., ) are more straightforward to synthesize .

Pharmacological Profile Comparison

Activity Target Compound 6-(4-Chlorophenyl)-2-(2-Fluorobenzyl) Derivative 2-(4-Bromobenzyl)-4-(3-Methoxybenzyl) Analog
COX-2 Inhibition Hypothesized (IC₅₀: ~0.15 mM*) Not reported IC₅₀: 0.19–0.24 mM
Antimicrobial Moderate (vs. S. aureus) Strong (MIC: 8 µg/mL) Weak
Anticonvulsant Not tested Not tested ED₅₀: 25 mg/kg

*Predicted based on structural similarity to compound 18a .

Biological Activity

6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}BrN2_2O
  • Molecular Weight : 320.19 g/mol

This structure features a pyridazine core substituted with a bromophenyl and methoxybenzyl group, which potentially contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antitumor effects. A study reported that similar compounds showed inhibition against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC50_{50} values in the micromolar range. The presence of bromine in the structure enhances cytotoxicity, particularly in the Claudin-low breast cancer subtype .

Table 1: Antitumor Activity of Pyridazine Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
AMCF-710.5Induces apoptosis
BMDA-MB-2318.3G0/G1 cycle arrest
CCNE-11.1Stabilizes c-Myc G4s DNA

Anti-inflammatory Activity

This compound has shown promise in anti-inflammatory applications. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism where the compound modulates immune responses, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar pyridazine derivatives have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating moderate to potent antibacterial effects .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

CompoundBacterial StrainMIC (µg/mL)Type of Activity
DStaphylococcus aureus3.12Bactericidal
EEscherichia coli12.5Bacteriostatic

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study on Antitumor Effects : A derivative similar to this compound was tested on xenograft models in mice, showing significant tumor reduction and low systemic toxicity .
  • Anti-inflammatory Evaluation : In a clinical setting, another pyridazine derivative was administered to patients with rheumatoid arthritis, resulting in decreased joint inflammation and pain scores .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one?

  • Methodological Answer : A common approach involves condensation reactions. For example, pyridazinone cores can be synthesized by reacting substituted aldehydes with hydrazine derivatives under basic conditions. In a similar protocol, 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-ones were prepared by refluxing substituted benzaldehyde derivatives with hydrazine hydrate in ethanol, followed by acidification to precipitate the product . For the target compound, introducing the 4-bromophenyl and 4-methoxybenzyl substituents may require sequential alkylation or coupling steps, with purification via recrystallization (e.g., using 90% ethanol) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR and Mass Spectrometry : Confirm regiochemistry and purity. The 4-bromophenyl group will show distinct aromatic proton splitting patterns (e.g., para-substitution), while the methoxybenzyl substituent exhibits characteristic singlet peaks for the methoxy group .
  • X-ray Crystallography : Essential for unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving hydrogen bonding and torsion angles . Hirshfeld surface analysis can further elucidate intermolecular interactions .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Target-specific assays depend on the compound’s hypothesized mechanism. For example:

  • Calcium Mobilization Assays : Used to evaluate G-protein-coupled receptor (GPCR) activity, such as FPR2 agonism, as seen in structurally related pyridazinones .
  • Kinase Inhibition Assays : Protocols like ELISA-based kinase activity measurements (e.g., p38 MAP kinase inhibition) require incubating the compound with recombinant kinases and ATP analogs, followed by phospho-specific antibody detection .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for FPR2 over FPR1 in pyridazinone derivatives?

  • Methodological Answer : Substituent effects are critical. For example:

  • Methoxybenzyl vs. Methyl Groups : The 4-methoxybenzyl group in this compound may enhance FPR2 specificity compared to methyl-substituted analogs, which show mixed FPR1/FPR2 activity .
  • Rational Design : Computational docking (e.g., using FPR2 crystal structures) can predict steric and electronic compatibility. In vitro validation via chemotaxis assays in human neutrophils (measuring migration toward FPR2-specific chemoattractants) is recommended .

Q. What challenges arise in resolving crystallographic data for pyridazinone derivatives, and how can they be addressed?

  • Methodological Answer :

  • Polymorphism/Solvates : Different crystallization solvents (e.g., ethanol vs. DMSO) may yield polymorphs. Thermoanalytical techniques (DSC/TGA) can identify solvate formation .
  • Data Refinement : For twinned or low-resolution data, SHELXL’s twin refinement tools (e.g., BASF parameter) or alternative software like Olex2 may improve model accuracy .

Q. How should researchers analyze contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions often arise from subtle substituent effects or assay variability.

  • Case Example : If a 4-methoxybenzyl analog shows weaker activity than a 3-methoxy derivative, evaluate steric hindrance via molecular dynamics simulations or competitive binding assays .
  • Statistical Validation : Use dose-response curves (e.g., EC₅₀ comparisons) across multiple assays (calcium flux, chemotaxis) to confirm trends .

Q. What strategies optimize synthetic yields for large-scale pyridazinone production?

  • Methodological Answer :

  • Catalyst Screening : For halogenated intermediates, Negishi coupling with tri(2-furyl)phosphine-palladium catalysts improves efficiency over triphenylphosphine systems .
  • Microwave-Assisted Synthesis : Reduces reaction times for condensation steps (e.g., from 12 hours to 30 minutes) while maintaining yield .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one
Reactant of Route 2
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6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one

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